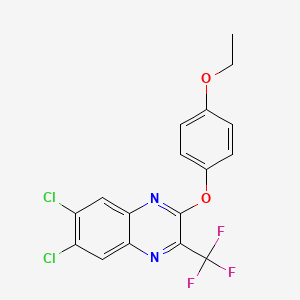

![molecular formula C6H6FN5 B2873475 6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2580185-43-7](/img/structure/B2873475.png)

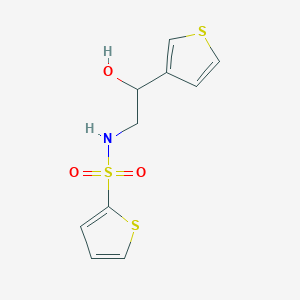

6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a synthetic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine class .

Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, including “6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine”, has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis

The molecular structure of “6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” has been analyzed using NMR spectroscopy and HPLC-MS spectrometry . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The inhibitory effect of the synthesized substances, including “6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine”, in relation to copper in neutral and acidic chloride environments has been studied . The results of these studies were used to suggest the most probable inhibitory mechanism .Physical And Chemical Properties Analysis

The physical form of “6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a powder . Its molecular weight is 167.15 . The IUPAC name is 6-fluoro-5-methylene-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .Scientific Research Applications

Antimalarial Activity

This compound has been studied for its potential as an antimalarial agent . It’s designed based on bioisosteric replacements of functional groups in known antimalarial compounds like mefloquine and amodiaquine. The presence of a trifluoromethyl group is believed to enhance the activity against Plasmodium falciparum , the parasite responsible for malaria .

Dihydroorotate Dehydrogenase Inhibition

The compound serves as an inhibitor of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for the de novo pyrimidine biosynthesis in the parasite causing malaria. Inhibiting this enzyme can halt the replication of the parasite .

Pharmacological Research

Researchers have investigated the pharmacological activities of this compound due to its ability to bind to HIV TAR RNA . This interaction could be significant in the development of new therapies for HIV .

Chemical Synthesis

In synthetic chemistry, this compound is used as a reactant in the Vilsmeier reaction , which is applied to conjugated carbocycles and heterocycles. This reaction is important for the formation of various organic compounds .

Material Science

It has applications in material science, particularly in studying the space charge layer in silver bromide microcrystals. This is relevant in the field of photographic materials and electronic devices .

Complex Formation

This compound is also a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . Such complexes have various applications, including in catalysis and as materials for electronic devices .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit certain viral rna polymerases .

Biochemical Pathways

Based on its potential antiviral activity , it may interfere with the replication of viruses by inhibiting the function of viral RNA polymerases.

Result of Action

If it indeed inhibits viral rna polymerases, it could potentially prevent the replication of viruses, thereby inhibiting the progression of viral infections .

Safety and Hazards

The safety information for “6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN5/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIPEKBIURRYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

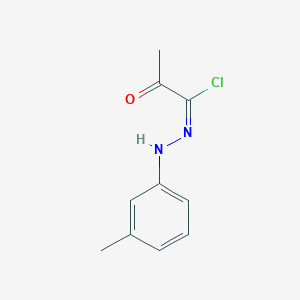

![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)

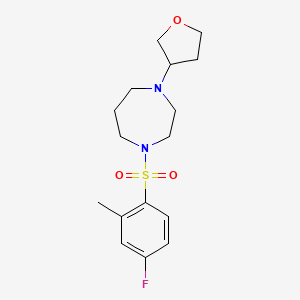

![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol](/img/structure/B2873398.png)

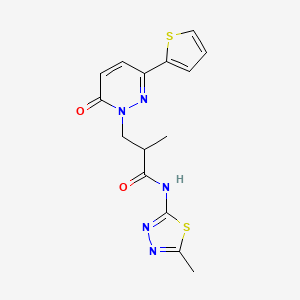

![1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2873400.png)

![2-(2,4-dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2873401.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873406.png)

![2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2873407.png)

![1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B2873409.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2873412.png)